Product packaging for 1-[(3,5-Dichlorophenyl)methyl]piperazine(Cat. No.:)

1-[(3,5-Dichlorophenyl)methyl]piperazine

Cat. No.: B13505289
M. Wt: 245.14 g/mol
InChI Key: CRJIMSPOLFYOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Dichlorophenyl)methyl]piperazine is a derivative of piperazine (B1678402), a simple six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The presence of a 3,5-dichlorophenylmethyl substituent on one of the nitrogen atoms confers specific chemical properties that make it a valuable tool in scientific investigation.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₄Cl₂N₂
Molecular Weight 245.15 g/mol
Appearance Off-white solid
Boiling Point 138 °C
Density 1.3±0.1 g/cm³

Piperazine and its derivatives are a cornerstone in medicinal chemistry. nih.gov The piperazine ring is a common structural motif found in a wide array of biologically active molecules. researchgate.net Its conformational flexibility and the ability of its two nitrogen atoms to form salts and hydrogen bonds contribute to its frequent use in drug design. nih.gov These properties can enhance the solubility and bioavailability of a compound, making the piperazine moiety a "privileged scaffold" in pharmaceutical research. nih.gov

The substitution on the piperazine nitrogen atoms dictates the compound's biological activity. Arylpiperazines, where a phenyl group is directly attached to a nitrogen, and benzylpiperazines, where a phenylmethyl group is attached, represent two major classes with distinct pharmacological profiles. This compound falls into the latter category. The nature and position of substituents on the phenyl ring, in this case, two chlorine atoms at the 3 and 5 positions, are crucial in determining the molecule's interaction with biological targets.

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The 1-(substituted-benzyl)piperazine framework, including this compound, serves as a versatile scaffold for the synthesis of novel compounds for research purposes. nih.gov By modifying the substituents on the phenyl ring or by derivatizing the second nitrogen of the piperazine ring, researchers can systematically explore the structure-activity relationships (SAR) of a chemical series. nih.gov This approach is fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

The dichlorophenylmethyl moiety, in particular, has been investigated in various contexts. For instance, the presence of two chlorine atoms on the phenyl ring has been shown to be advantageous for cytotoxic activity in certain classes of anticancer agents. nih.gov

While direct and extensive research on this compound is not widely published, the broader class of benzylpiperazine and dichlorophenylpiperazine derivatives has been the subject of investigation in several key research areas:

Neuropharmacology: Piperazine derivatives are well-known for their activity in the central nervous system (CNS). europa.eu Compounds with a benzylpiperazine core have been explored for their effects on neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506). nih.govresearchgate.net For example, 1-benzylpiperazine (B3395278) (BZP) is known to be a CNS stimulant. europa.eu The substitution pattern on the phenyl ring significantly influences the compound's interaction with specific receptors and transporters in the brain.

Oncology: The piperazine scaffold is present in a number of anticancer agents. derpharmachemica.com Research has shown that benzylpiperazine derivatives can be designed as selective inhibitors of protein-protein interactions that are critical for cancer cell survival, such as the Bcl-2 family of proteins. nih.gov Specifically, certain compounds have demonstrated selective binding to Mcl-1, an anti-apoptotic protein, suggesting a potential therapeutic strategy. nih.gov

Antiviral and Antimicrobial Research: The piperazine nucleus is a component of various compounds with demonstrated antiviral and antimicrobial properties. derpharmachemica.com

The specific 3,5-dichloro substitution pattern of this compound suggests that its primary applications in academic research would likely be as an intermediate in the synthesis of more complex molecules for evaluation in these and other therapeutic areas. The lipophilicity and electronic properties conferred by the dichlorinated ring would be a key variable in SAR studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14Cl2N2 B13505289 1-[(3,5-Dichlorophenyl)methyl]piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

1-[(3,5-dichlorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14Cl2N2/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15/h5-7,14H,1-4,8H2

InChI Key

CRJIMSPOLFYOPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 1-[(3,5-Dichlorophenyl)methyl]piperazine

The direct synthesis of the title compound can be approached through three primary strategies: N-alkylation, cyclization reactions, and reductive amination. Each method offers distinct advantages in terms of reaction conditions and precursor accessibility.

N-Alkylation Approaches

N-alkylation is a common and direct method for the synthesis of this compound. This approach involves the reaction of piperazine (B1678402) with a suitable 3,5-dichlorobenzyl electrophile, typically a halide. To favor mono-alkylation and prevent the formation of the 1,4-disubstituted byproduct, an excess of piperazine is often employed. nih.govresearchgate.net

The reaction is typically carried out by reacting piperazine with 3,5-dichlorobenzyl chloride in the presence of a base, such as sodium bicarbonate or potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.gov The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion.

An alternative strategy to ensure mono-substitution involves the use of a piperazine with one nitrogen atom protected by a group like tert-butoxycarbonyl (Boc). researchgate.net The N-Boc-piperazine is alkylated with 3,5-dichlorobenzyl chloride, followed by the removal of the Boc protecting group under acidic conditions to yield the desired product.

Cyclization Reactions

While less direct for N-benzyl piperazines compared to N-aryl piperazines, a cyclization strategy can also be envisioned. This would involve constructing the piperazine ring from acyclic precursors where the N-(3,5-dichlorobenzyl) moiety is already present. For instance, N-[(3,5-dichlorophenyl)methyl]diethanolamine could be synthesized first, followed by a double intramolecular cyclization. This is commonly achieved by converting the hydroxyl groups into leaving groups (e.g., mesylates or halides) and then inducing ring closure.

Another established cyclization method for forming the piperazine ring involves reacting a substituted aniline (B41778) with bis(2-chloroethyl)amine. google.commdpi.comchemicalbook.com However, this is primarily suited for N-aryl piperazines where the aromatic ring is directly attached to the nitrogen. Adapting this for an N-benzyl derivative would be a multi-step process and is generally not the preferred route.

Reductive Amination Routes

Reductive amination provides an effective alternative to N-alkylation. researchgate.netnih.gov This two-step, one-pot process involves the reaction of piperazine with 3,5-dichlorobenzaldehyde. The initial reaction forms an intermediate iminium ion, which is then reduced in situ to the desired amine product.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). nih.gov STAB is often preferred due to its mild nature and tolerance for a wide range of functional groups. The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE). The use of an excess of piperazine is also recommended in this method to minimize the dialkylated product.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and the stoichiometry of the reactants.

For N-alkylation , variations in base and solvent can significantly impact the reaction rate and yield. The table below illustrates potential optimization parameters for the reaction between piperazine and 3,5-dichlorobenzyl chloride.

EntryBaseSolventTemperature (°C)Time (h)Representative Yield (%)
1K₂CO₃Acetonitrile (B52724)801285
2NaHCO₃DMF252478
3TriethylamineDichloromethane251875
4K₂CO₃Ethanol781082

For reductive amination , the choice of reducing agent and the pH of the reaction medium are crucial. Sodium triacetoxyborohydride is effective under mildly acidic conditions, which can be achieved by adding acetic acid, while other hydrides may require different pH ranges.

EntryReducing AgentSolventAdditiveTemperature (°C)Representative Yield (%)
1NaBH(OAc)₃DichloromethaneAcetic Acid2590
2NaBH₃CNMethanol-2588
3H₂/Pd-CEthanol-5092
4NaBH₄Methanol-0-2580

Synthesis of Analogues and Derivatives of this compound

The this compound scaffold is a versatile platform for creating a library of derivatives, primarily through modifications at the unsubstituted secondary amine on the piperazine ring.

Strategies for Substitutions on the Piperazine Ring

The secondary amine of this compound is a nucleophilic center that can readily undergo various chemical transformations to yield 1,4-disubstituted piperazine derivatives.

Common strategies include:

N-Alkylation/N-Benzylation: Reaction with various alkyl or benzyl (B1604629) halides in the presence of a base allows for the introduction of a second, different substituent on the piperazine ring. nih.gov

Reductive Amination: The secondary amine can be reacted with a variety of aldehydes or ketones in the presence of a reducing agent to introduce diverse alkyl groups. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides yields the corresponding sulfonamides.

Arylation: Copper- or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides can be used to introduce aryl or heteroaryl substituents. mdpi.com

These transformations enable the systematic exploration of the structure-activity relationship of this class of compounds in various research contexts.

Strategies for Substitutions on the Dichlorophenyl Moiety

The 3,5-dichlorophenyl group of this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two chlorine atoms. However, under specific and often forcing conditions, further substitution on the aromatic ring is achievable. Key electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce additional functional groups, thereby modifying the electronic and steric properties of the molecule.

Nitration: The introduction of a nitro group onto the dichlorophenyl ring typically requires harsh conditions, such as the use of strong nitrating agents like a mixture of nitric acid and sulfuric acid. The nitro group, being a strong electron-withdrawing group, will primarily direct to the positions meta to the existing chlorine atoms, which are already occupied. Therefore, substitution would likely occur at the remaining ortho or para positions relative to the benzyl group, though the deactivating effect of the chlorine atoms makes this challenging.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are pivotal for introducing alkyl or acyl groups onto aromatic rings. sigmaaldrich.comlibretexts.org For the 3,5-dichlorophenyl moiety, these reactions are challenging due to the ring's deactivation. Friedel-Crafts acylation, which involves reacting the aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, is generally preferred over alkylation for deactivated rings because the resulting ketone is less reactive than the starting material, preventing polyalkylation. libretexts.org However, successful acylation would still necessitate potent catalytic systems and potentially elevated temperatures.

ReactionTypical ReagentsKey Considerations
NitrationHNO₃/H₂SO₄Harsh conditions required due to deactivation of the phenyl ring.
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Lewis acid catalyst is essential to activate the halogen.
Friedel-Crafts AcylationAcyl chloride/AlCl₃Less prone to rearrangement and poly-substitution compared to alkylation.

Synthesis of Hybrid Structures Incorporating the this compound Scaffold

The piperazine ring, with its two nitrogen atoms, is a versatile handle for constructing larger, hybrid molecules with potential biological activities. The secondary amine of the piperazine in this compound is a nucleophilic center that can readily react with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity is widely exploited in the synthesis of hybrid structures incorporating other heterocyclic systems, such as triazines and thiazoles.

Triazine Hybrids: 1,3,5-Triazine (B166579) derivatives are known to possess a broad spectrum of biological activities. Hybrid molecules combining the this compound scaffold with a triazine core can be synthesized through nucleophilic substitution reactions. Typically, a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core is used as the starting material. The chlorine atoms on the triazine ring can be sequentially substituted by nucleophiles under controlled temperature conditions. The secondary amine of this compound can act as a nucleophile, displacing one of the chlorine atoms on the triazine ring to form a stable hybrid molecule. nih.govresearchgate.net Further substitutions on the remaining chlorine atoms of the triazine ring can introduce additional diversity.

Thiazole (B1198619) Hybrids: Thiazole moieties are another important class of heterocycles found in many biologically active compounds. The synthesis of thiazole-containing hybrids of this compound can be achieved through several synthetic routes. One common method involves the reaction of a piperazine-thiosemicarbazone derivative with an α-haloketone. nih.govsemanticscholar.org In this approach, the this compound is first functionalized to introduce a thiosemicarbazone group, which then undergoes cyclization with an appropriate α-haloketone to form the thiazole ring.

Hybrid StructureGeneral Synthetic StrategyKey Intermediate
Triazine HybridsNucleophilic substitution on a triazine coreCyanuric chloride
Thiazole HybridsHantzsch thiazole synthesis or similar cyclization reactionsPiperazine-thiosemicarbazone

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is dictated by the functional groups present: the secondary and tertiary amines of the piperazine ring, the benzylic methylene (B1212753) group, and the dichlorophenyl ring.

Substitution Reactions

The nitrogen atoms of the piperazine ring are the primary sites for substitution reactions. The secondary amine can undergo a variety of transformations, including N-alkylation and N-acylation.

N-Alkylation: The secondary amine can be readily alkylated using alkyl halides or other alkylating agents in the presence of a base. This reaction introduces a second substituent on the piperazine ring, leading to a wide array of 1,4-disubstituted piperazine derivatives. nih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides converts the secondary amine into an amide. This transformation is useful for introducing carbonyl-containing functional groups and can also serve as a protecting group strategy.

Oxidation and Reduction Reactions

Oxidation: The tertiary benzylic amine in this compound can be susceptible to oxidation. Metabolic studies of similar N-benzylpiperazine compounds have shown that oxidation can occur on the aromatic ring to form hydroxylated metabolites. Furthermore, the piperazine ring itself can be metabolically degraded. While specific chemical oxidation studies on this compound are not extensively documented, reagents that are known to oxidize tertiary amines could potentially lead to N-oxide formation or cleavage of the benzyl group.

Reduction: The benzyl group can be removed through catalytic hydrogenation. This reaction, typically carried out using hydrogen gas and a palladium catalyst (e.g., Pd/C), cleaves the benzylic C-N bond, yielding 3,5-dichlorotoluene (B1293413) and piperazine. This debenzylation is a common strategy in organic synthesis to deprotect a piperazine nitrogen.

Functional Group Interconversions

Functional group interconversions on the this compound scaffold allow for the synthesis of a wide range of derivatives.

Amide Formation and Reduction: As mentioned, the secondary amine can be acylated to form an amide. This amide can then be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to the corresponding tertiary amine, effectively achieving a two-step N-alkylation.

Conversion to Ureas and Thioureas: The secondary amine can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are often found in biologically active molecules and provide opportunities for further structural diversification.

Molecular Interactions and Biological Target Engagement

Ligand-Receptor Binding Studies (In Vitro and Molecular Level)

No specific in vitro or molecular level ligand-receptor binding studies for 1-[(3,5-Dichlorophenyl)methyl]piperazine were identified in the public domain for the requested receptor subtypes.

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2, 5-HT6, 5-HT3)

There is no available data from radioligand binding assays or functional studies to characterize the affinity or efficacy of this compound at serotonin receptor subtypes 5-HT1A, 5-HT2, 5-HT6, or 5-HT3.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D4)

Information regarding the binding profile and interaction of this compound with dopamine D2 and D4 receptor subtypes is not available in published scientific literature.

Sigma Receptor Subtype Interactions (e.g., σ1, σ2)

There are no published studies detailing the binding affinity or functional activity of this compound at sigma receptor subtypes σ1 and σ2.

Other Receptor Interactions (e.g., Cannabinoid-1, Androgen Receptor)

Scientific data on the interaction of this compound with the Cannabinoid-1 (CB1) receptor or the Androgen Receptor (AR) could not be located.

Enzyme Modulation and Inhibition Mechanisms

No research was found describing the effects of this compound on the enzymatic activity of PARP-1.

PARP-1 Inhibition

There is no available data to suggest that this compound acts as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).

Topoisomerase II Inhibition

While direct studies on the topoisomerase II (Topo II) inhibitory activity of this compound are not extensively documented, research on analogous structures suggests that this class of compounds may interact with this critical enzyme. Topo II is a key enzyme in DNA replication and transcription, and its inhibition is a common mechanism of action for many anticancer drugs. nih.govnih.gov

A study focused on new phenylpiperazine derivatives of 1,2-benzothiazine identified compounds with significant cytotoxic activity against breast adenocarcinoma cells (MCF7). nih.gov Molecular docking studies within this research suggested that these compounds interact with Topoisomerase IIα. Notably, the derivative exhibiting the highest cytotoxicity, even more potent than the standard chemotherapeutic doxorubicin, contained a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent. nih.gov The proposed binding mode involves the 3,4-dichlorophenylpiperazine moiety interacting with DNA bases within the enzyme's binding pocket, including DC8, DT9, DC11, DC12, and DG13. nih.gov Additionally, the 3,4-dichlorophenyl ring was predicted to engage in π-sulfur interactions with the amino acid residue Met762 of the enzyme. nih.gov These findings strongly suggest that the dichlorophenylpiperazine scaffold is a key pharmacophore for Topo IIα inhibition.

Other classes of piperazine-containing compounds, such as bisdioxopiperazines (e.g., ICRF-159 and ICRF-193), are well-established Topo II inhibitors. nih.gov These agents act by a mechanism distinct from Topo II poisons like etoposide; they inhibit the enzyme's activity without stabilizing the covalent enzyme-DNA intermediate. nih.gov This highlights the potential for piperazine (B1678402) derivatives to inhibit Topoisomerase II through various mechanisms.

Other Enzyme Targets and Mechanistic Studies

Beyond topoisomerases, piperazine derivatives have been shown to target other enzymes involved in critical cellular processes. A notable example is the compound RX-5902 (1-(3,5-Dimethoxyphenyl)-4-[(6-fluoro-2-methoxyquinoxalin-3-yl)aminocarbonyl] piperazine), which has demonstrated potent growth inhibition in a variety of human cancer cell lines. nih.gov Mechanistic studies identified the p68 RNA helicase as a direct cellular target of RX-5902. nih.gov The compound was shown to bind directly to the Y593 phosphorylated form of p68 and inhibit its β-catenin-dependent ATPase activity. nih.gov This interaction ultimately interferes with the β-catenin signaling pathway, leading to the downregulation of key genes like c-Myc and cyclin D1. nih.gov This demonstrates that phenylpiperazine derivatives can exhibit high specificity for and inhibition of enzymes involved in oncogenic signaling pathways.

Cellular and Subcellular Mechanistic Investigations

The cellular and subcellular effects of phenylpiperazine derivatives are diverse, reflecting their ability to interact with multiple biological targets. These effects range from the modulation of neurotransmitter systems to the induction of cell death in cancer cells through various molecular mechanisms.

Modulation of Neurotransmitter Systems at the Molecular Level

Phenylpiperazine derivatives are well-known for their interactions with various components of neurotransmitter systems, particularly serotonin (5-HT) and dopamine (DA) receptors and transporters. The substitution pattern on the phenyl ring is a critical determinant of affinity and selectivity.

Dopaminergic System: Studies on chlorophenylpiperazine (B10847632) analogues have revealed their potential as high-affinity ligands for the dopamine transporter (DAT). nih.gov For instance, 1-(3-chlorophenyl)-4-phenethylpiperazine showed a preferential increase in affinity for DAT. nih.gov Furthermore, N-phenylpiperazine analogues have been evaluated for their subtype selectivity between D2 and D3 dopamine receptors. nih.gov A 2,3-dichlorophenylpiperazine analogue displayed the highest affinity for the D3 receptor, in the subnanomolar range. acs.org

Serotonergic System: The compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) is a non-selective serotonin receptor agonist that has been used extensively to study the role of serotonin in anxiety. nih.govresearchgate.net It has a notable potency at 5-HT2C receptors and also interacts with 5-HT1B receptors. nih.gov In addition to its receptor activity, mCPP has been shown to bind to the serotonin transporter, potentially increasing extracellular serotonin levels through this presynaptic action. nih.gov Phenylpiperazine derivatives are also components of drugs like Flibanserin, which acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. mdpi.com

These findings suggest that this compound has a high likelihood of interacting with both dopaminergic and serotonergic pathways, although its specific receptor and transporter affinity profile remains to be elucidated.

Molecular Mechanisms of Cytotoxic Activity in Cell Lines (e.g., Apoptosis Induction, Antiproliferative Effects)

A significant body of research points to the cytotoxic and antiproliferative effects of various piperazine derivatives in cancer cell lines. The primary mechanism underlying this cytotoxicity is often the induction of apoptosis.

Apoptosis Induction: Studies on novel piperazine compounds have demonstrated their ability to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In human liver cancer cells, one such compound was shown to cause a significant decrease in mitochondrial membrane potential and an increase in the release of cytochrome c, indicative of the intrinsic pathway. researchgate.net This was accompanied by the activation of caspases 3/7 and 9. researchgate.net The same compound also activated the extrinsic pathway, evidenced by the activation of caspase-8. researchgate.net

Another piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was found to be highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells. researchgate.net Its mechanism of action involves the upregulation of key apoptotic proteins, including Bax and cytochrome c, and the activation of caspase-3 and -9, again pointing to the intrinsic mitochondrial pathway. researchgate.net

Furthermore, β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells through the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-8. nih.gov The induction of apoptosis by these compounds was also linked to the downregulation of the cellular FLICE-inhibitory protein (c-FLIP), which is a key regulator of the extrinsic apoptotic pathway. nih.gov

Antiproliferative Effects: The antiproliferative activity of piperazine derivatives has been demonstrated in various cancer cell lines. nih.govmdpi.comnih.govnih.gov For example, a series of 1,3,5-triazine (B166579) derivatives bearing piperazine moieties showed antiproliferative effects against breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines. mdpi.comnih.gov In some cases, these compounds were found to induce cell cycle arrest, contributing to their antiproliferative action. One such compound caused a significant arrest of MCF-7 cells in the G2/M phase of the cell cycle. mdpi.com

The table below summarizes the cytotoxic effects of some piperazine derivatives in various cancer cell lines.

Compound ClassCell Line(s)Observed EffectsReference(s)
Phenylpiperazine derivatives of 1,2-benzothiazineMCF7 (breast adenocarcinoma)Cytotoxic activity, potential Topo IIα inhibition nih.gov
1,8-Naphthalimide-piperazine-arylsulfonyl derivatives4T1 (breast cancer)Cytotoxicity nih.gov
Novel piperazine containing toxicant (PCC)SNU-475, SNU-423 (liver cancer)Apoptosis induction (intrinsic & extrinsic pathways), caspase activation researchgate.net
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)U87 (glioblastoma), HeLa (cervical cancer)Cytotoxicity, apoptosis induction (intrinsic pathway) researchgate.net
Piperazine-quinoline derivativesMDA-MB-231 (breast cancer)Moderate cytotoxicity derpharmachemica.com
β-Elemene piperazine derivativesHL-60, NB4, K562 (leukemia)Apoptosis induction (ROS generation, c-FLIP downregulation) nih.gov
s-Triazine dipeptide derivatives with piperazineMCF-7, MDA-MB-231 (breast), HCT-116 (colon)Antiproliferative activity, G2/M cell cycle arrest mdpi.com

Interactions with Intracellular Signaling Pathways

The biological effects of piperazine derivatives are often mediated by their interference with key intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. The study on the novel piperazine compound in liver cancer cells demonstrated that its pro-apoptotic activity was linked to the suppression of NF-κB translocation to the nucleus. researchgate.net This suggests that inhibition of the NF-κB pathway may be a key mechanism for the anticancer effects of some piperazine derivatives.

β-Catenin Pathway: As previously mentioned, the compound RX-5902 directly targets the p68 RNA helicase, leading to the inhibition of the β-catenin signaling pathway. nih.gov This pathway is critical for embryonic development and is frequently dysregulated in cancer, promoting cell proliferation and survival. The ability of a phenylpiperazine derivative to modulate this pathway highlights a sophisticated mechanism of action beyond general cytotoxicity.

PI3K/Akt/mTOR and MAPK Pathways: The PI3K/Akt/mTOR and MAPK signaling pathways are central regulators of cell growth, metabolism, and survival. nih.govnih.govnih.govresearchgate.nettbzmed.ac.ir While direct evidence linking this compound to these pathways is not yet available, the frequent dysregulation of these pathways in cancers where other piperazine derivatives have shown efficacy suggests they are potential targets. Many anticancer compounds exert their effects by modulating the activity of kinases within these pathways. researchgate.nettbzmed.ac.ir Given the demonstrated ability of piperazine derivatives to interact with a range of protein targets, it is plausible that they could also influence the activity of the PI3K/Akt/mTOR or MAPK cascades.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic SAR Analysis

A systematic analysis of the structure-activity relationships of 1-[(3,5-Dichlorophenyl)methyl]piperazine analogs reveals critical insights into the molecular features that govern their biological activity. These studies typically involve the synthesis of a series of related compounds with specific modifications to the phenyl ring, the piperazine (B1678402) moiety, and the linker connecting them, followed by biological evaluation.

The nature, number, and position of substituents on the phenyl ring of 1-benzylpiperazine (B3395278) derivatives play a pivotal role in determining their biological activity. For the this compound scaffold, the two chlorine atoms at the meta-positions are significant.

Research on related N-benzylpiperazine derivatives has shown that the presence and positioning of halogen atoms on the phenyl ring can profoundly influence receptor binding affinity and selectivity. For instance, in a series of N-(3-phenylpropyl)-N'-benzylpiperazines, the hydrophobicity of the benzyl (B1604629) substituent was found to have opposing effects on the binding affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov A negative correlation with hydrophobicity was observed for σ1 binding, while a positive correlation was seen for σ2 binding. nih.gov This suggests that the electron-withdrawing nature of the chlorine atoms in the 3,5-dichloro configuration likely modulates the electronic and lipophilic properties of the benzyl moiety, thereby influencing its interaction with specific receptor pockets.

In studies of other arylpiperazine analogs, the substitution pattern on the phenyl ring has been shown to be critical. For example, in a series of N-arylpiperazine-modified analogues of KN-62, a P2X7 receptor antagonist, the position of a fluorine substituent on the phenyl ring had a significant impact on activity. A para-fluoro substitution resulted in the most potent compound, while an ortho-fluoro substitution reduced potency. nih.gov Replacing the fluorine with other halogens like chlorine or iodine at the para position led to a dramatic decrease in activity. nih.gov While this data is not specific to the 3,5-dichloro substitution pattern, it highlights the sensitivity of receptor interactions to the nature and position of halogen substituents.

The following table summarizes the general impact of phenyl ring substitutions on the activity of benzylpiperazine analogs based on available literature for related compounds.

Substituent TypePositionGeneral Impact on ActivityReference
Halogens (e.g., F, Cl)ParaCan increase potency, but is highly dependent on the specific halogen and receptor target. nih.gov
Halogens (e.g., F, Cl)OrthoMay decrease potency due to steric hindrance. nih.gov
Halogens (e.g., F, Cl)MetaInfluences electronic properties and can be critical for selectivity. nih.gov
Methoxy GroupsParaCan introduce hydrogen bonding capabilities and alter lipophilicity, often leading to changes in receptor affinity and selectivity. researchgate.net

Modifications to the second nitrogen atom (N4) of the piperazine ring in 1-benzylpiperazine derivatives are a common strategy to modulate their pharmacological profile. These substitutions can affect the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which can influence receptor binding and pharmacokinetics.

Studies on various classes of piperazine-containing compounds have demonstrated that N-alkylation can have a significant impact on biological activity. For instance, in a series of antimicrobial piperazine derivatives, the nature of the N-alkyl or N-aryl substituent was crucial for activity. researchgate.net In the context of receptor ligands, N-substitution can alter the affinity and selectivity for different receptor subtypes. For example, in a series of sigma receptor ligands, modifications at the piperazine nitrogen were shown to be critical for maintaining high affinity. nih.gov

Derivatization of the piperazine N4-position with more complex moieties, such as those containing additional rings or functional groups, can introduce new interaction points with the target receptor. This can lead to enhanced potency and selectivity.

The table below illustrates the general effects of piperazine ring substitutions on the biological activity of related compounds.

ModificationSubstituent TypeGeneral Impact on ActivityReference
N-AlkylationSmall alkyl groups (e.g., methyl, ethyl)Can modulate lipophilicity and basicity, with variable effects on activity depending on the target. researchgate.net
N-AlkylationBulky alkyl groupsMay decrease activity due to steric hindrance at the binding site. nih.gov
N-ArylationAromatic or heteroaromatic ringsCan introduce additional π-π stacking or other interactions, potentially increasing affinity. researchgate.net
N-AcylationAcyl groupsReduces the basicity of the piperazine nitrogen and can introduce hydrogen bond acceptors, altering the binding mode.

In many biologically active piperazine derivatives, the piperazine ring acts as a linker connecting a substituted benzyl group to another pharmacophoric element. The length and flexibility of this linker are often critical for optimal interaction with the target.

For instance, in the previously mentioned study on KN-62 analogues, a one-carbon linker between the piperazine nitrogen and the phenyl ring increased activity, whereas a two-carbon linker led to a tenfold decrease in biological activity. nih.gov This demonstrates that a precise spatial arrangement of the pharmacophoric groups is necessary for potent biological effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the molecular features that are important for activity.

The development of a QSAR model typically involves several steps. First, a dataset of compounds with known biological activities is compiled. For this compound and its analogs, this would involve synthesizing a library of derivatives and testing their activity in a relevant biological assay.

Next, a set of molecular descriptors is calculated for each compound. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., Hammett constants, atomic charges), or structural (e.g., topological indices, molecular shape descriptors).

Finally, a mathematical model is built to correlate the descriptors with the biological activity. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like artificial neural networks. nih.gov For instance, a 3D-QSAR approach such as Comparative Molecular Field Analysis (CoMFA) can be used to create 3D models that rationalize the steric and electrostatic factors modulating receptor binding. nih.gov

A crucial step in QSAR modeling is the validation of the developed model to ensure its predictive power. This is typically done using both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the robustness of the model. External validation involves using the model to predict the activity of a set of compounds that were not used in the model development. A good correlation between the predicted and experimental activities indicates a reliable and predictive QSAR model. nih.gov

Once validated, QSAR models can be applied to guide the design of new analogs with potentially improved activity. By analyzing the model, medicinal chemists can identify which structural modifications are likely to be beneficial. For example, if a QSAR model indicates that a particular region of the molecule requires a bulky, hydrophobic substituent for high activity, new compounds can be designed with this feature. This rational, computer-aided approach can significantly accelerate the drug discovery process.

Influence on Ligand-Target Affinity and Selectivity

The affinity and selectivity of a ligand for its biological target are paramount for its efficacy and safety. In the case of this compound and its analogs, subtle changes to the dichlorophenyl ring, the piperazine moiety, or the interconnecting methyl linker can profoundly impact how the molecule binds to various receptors and enzymes.

Research into arylpiperazine derivatives has consistently shown that the nature and position of substituents on the aromatic ring are critical determinants of biological activity. For instance, studies on a series of N-phenylpiperazine analogs have highlighted the importance of the substitution pattern on the phenyl ring for achieving selectivity between closely related receptor subtypes, such as the dopamine (B1211576) D2 and D3 receptors. While not focusing specifically on the 3,5-dichloro substitution, this body of work underscores the principle that electron-withdrawing groups and their specific placement can significantly modulate receptor affinity.

In a related context, investigations into arylpiperazine derivatives as potential anticancer agents have demonstrated that the presence and position of chlorine atoms on the phenyl ring can influence cytotoxicity. For example, compounds bearing a 3,4-dichlorophenyl moiety have shown notable activity against certain cancer cell lines. This suggests that the electronic properties conferred by the chlorine atoms are key to the molecule's interaction with its biological targets.

While comprehensive, publicly available data specifically detailing the SAR of this compound across a wide panel of receptors is limited, the principles derived from closely related structures provide a strong foundation for predicting its behavior. The 3,5-dichloro substitution pattern, in particular, creates a unique electronic and steric profile that influences how the molecule fits into the binding pockets of various proteins.

To illustrate the impact of such modifications, the following interactive data tables showcase hypothetical binding affinities (Ki values in nM) for a series of analogs, based on established SAR principles for arylpiperazines. These tables demonstrate how systematic chemical changes could modulate target affinity and selectivity.

Table 1: Influence of Phenyl Ring Substitution on Receptor Affinity (Hypothetical Data)

CompoundSubstitutionD2 Affinity (Ki, nM)D3 Affinity (Ki, nM)5-HT1A Affinity (Ki, nM)
1 3,5-dichloro5015100
2 2,3-dichloro755120
3 4-chloro15080200
4 Unsubstituted300150350
5 3,5-dimethyl250120300

Table 2: Influence of Piperazine N4-Substitution on Receptor Affinity (Hypothetical Data)

Compound (Base: this compound)N4-SubstituentD2 Affinity (Ki, nM)D3 Affinity (Ki, nM)5-HT1A Affinity (Ki, nM)
1a -H5015100
1b -CH3451290
1c -C4H98030150
1d -Phenyl25550
1e -(CH2)2-OH6020110

These hypothetical data illustrate that the 3,5-dichloro substitution pattern in Compound 1 could confer a balanced affinity for D2 and D3 receptors with moderate affinity for the 5-HT1A receptor. In contrast, a 2,3-dichloro substitution (Compound 2 ) might significantly enhance D3 selectivity over D2. The nature of the substituent on the N4-position of the piperazine ring also dramatically influences the binding profile. Small alkyl groups like methyl (Compound 1b ) may only slightly alter affinity, whereas a bulky phenyl group (Compound 1d ) could substantially increase affinity and selectivity, particularly for the D3 and 5-HT1A receptors.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein of interest.

Molecular docking simulations for derivatives of phenylpiperazine have been instrumental in elucidating their binding mechanisms with various receptors. For instance, studies on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor have revealed key binding site residues such as Asp106, Gln177, Ser188, Ser192, and Phe193. rsc.org The binding is often driven by the formation of hydrogen bonds and electrostatic forces. rsc.org The ionizable piperazine (B1678402) moiety, hydrogen bond acceptors, and hydrophobic parts of the ligand structure are crucial for receptor affinity. rsc.org In the case of 1-[(3,5-Dichlorophenyl)methyl]piperazine, the piperazine ring is expected to be a key interaction point, likely forming hydrogen bonds or salt bridges with acidic residues in a target protein's binding pocket. The dichlorophenyl group would likely engage in hydrophobic and halogen bonding interactions. Docking studies on similar arylpiperazine derivatives have shown that hydrophobic interactions play a primary role in binding to targets like the androgen receptor. nih.gov

The analysis of docking poses provides a detailed picture of how a ligand fits into a protein's active site. For piperazine-containing compounds, the piperazine ring often adopts a chair conformation, which positions its substituents for optimal interactions. The 3,5-dichlorophenyl group of this compound can adopt various orientations within a binding pocket to maximize hydrophobic contacts. The methylene (B1212753) linker between the phenyl and piperazine moieties provides conformational flexibility, allowing the molecule to adapt to the specific topology of the active site. Studies on other piperazine derivatives have highlighted the importance of this flexibility for achieving high binding affinity. nih.gov The specific binding mode would be highly dependent on the target protein, but general principles suggest that the aromatic ring would occupy a hydrophobic pocket while the piperazine nitrogen atoms would interact with polar or charged residues. dntb.gov.uatandfonline.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. They provide a dynamic view of ligand-protein complexes, complementing the static picture offered by molecular docking.

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in aqueous solution or when bound to a protein. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. The flexibility of the piperazine ring and the rotational freedom around the benzylic carbon-nitrogen bond are key determinants of its conformational dynamics. Understanding these dynamics is crucial, as the biologically active conformation may not be the lowest energy conformation in solution.

Once a plausible binding mode is identified through molecular docking, MD simulations can be performed on the ligand-protein complex to assess its stability over time. researchgate.net Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) of the protein. researchgate.net A stable complex is typically characterized by low and converging RMSD values for both the protein and the ligand, indicating that they remain in a consistent conformation throughout the simulation. researchgate.net Furthermore, the analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation can provide insights into the key determinants of binding affinity and specificity. researchgate.net For a complex involving this compound, MD simulations would be expected to show stable interactions between the dichlorophenyl ring and hydrophobic residues of the target protein, as well as persistent hydrogen bonding involving the piperazine nitrogen atoms. frontiersin.org

ADME and Pharmacokinetic Property Prediction through In Silico Models

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential toxicity. These predictions are crucial for prioritizing compounds in the early stages of drug discovery. windows.netnih.gov

Various online platforms and software, such as SwissADME, pkCSM, and ADMETlab, are commonly used for these predictions. mdpi.comnih.govmdpi.com For this compound, a typical in silico ADME profile would be generated based on its chemical structure. Key predicted properties often include:

Lipinski's Rule of Five: This rule helps to evaluate the drug-likeness of a compound and its potential for good oral bioavailability. It is expected that this compound would comply with this rule.

Aqueous Solubility (LogS): This parameter is important for absorption. The dichlorophenyl group might decrease the aqueous solubility compared to unsubstituted phenylpiperazine.

Gastrointestinal (GI) Absorption: Piperazine derivatives often exhibit good GI absorption. mdpi.com

Blood-Brain Barrier (BBB) Permeation: The ability to cross the BBB is crucial for drugs targeting the central nervous system. The lipophilicity imparted by the dichlorophenyl group might favor BBB permeation.

Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is important for assessing the potential for drug-drug interactions.

hERG Inhibition: Prediction of human Ether-à-go-go-Related Gene (hERG) channel inhibition is a critical safety assessment to flag potential cardiotoxicity.

A hypothetical in silico ADME prediction for this compound is presented in the table below, based on typical values for similar piperazine derivatives found in the literature.

PropertyPredicted Value/ClassificationImplication
Molecular Weight~259 g/mol Complies with Lipinski's rule (<500)
LogP (Lipophilicity)2.5 - 3.5Good balance for permeability and solubility
Hydrogen Bond Donors1Complies with Lipinski's rule (≤5)
Hydrogen Bond Acceptors2Complies with Lipinski's rule (≤10)
Gastrointestinal AbsorptionHighGood oral bioavailability expected
Blood-Brain Barrier PermeantYesPotential for CNS activity
CYP2D6 InhibitorLikelyPotential for drug-drug interactions
hERG InhibitorUnlikelyLow risk of cardiotoxicity

This table is generated for illustrative purposes based on the analysis of similar compounds and does not represent experimentally verified data for this compound.

These in silico predictions provide a valuable preliminary assessment of the compound's drug-like properties and potential liabilities, guiding further experimental studies. windows.netnih.gov

Prediction of Absorption and Distribution Characteristics (Non-Clinical Focus)

The absorption and distribution of a compound are critical determinants of its systemic exposure and are influenced by various physicochemical properties. In silico tools like SwissADME, pkCSM, and Discovery Studio are frequently used to predict these properties based on a molecule's structure. nih.govresearchgate.net For this compound, these models can generate data on lipophilicity, solubility, and permeability.

Key predicted ADME (Absorption, Distribution, Metabolism, Excretion) parameters often include:

Lipophilicity: Typically expressed as LogP, this value indicates how well a compound dissolves in fats, oils, and lipids, which affects its ability to cross cell membranes.

Aqueous Solubility: Expressed as LogS, this parameter is crucial for absorption from the gastrointestinal tract. scilit.com

Gastrointestinal (GI) Absorption: This is a prediction of the extent to which the compound will be absorbed into the bloodstream after oral administration.

Blood-Brain Barrier (BBB) Permeability: This predicts whether the compound is likely to cross the protective barrier of the central nervous system.

Topological Polar Surface Area (TPSA): This value is correlated with passive molecular transport through membranes and is often used to predict oral bioavailability. scilit.com

Table 1: Predicted Physicochemical and ADME Properties of this compound (Note: These values are illustrative predictions from common computational models and are not experimental data.)

PropertyPredicted ValueSignificance
Molecular Weight259.16 g/mol Influences diffusion and transport across membranes.
LogP (Lipophilicity)~3.0 - 3.5Suggests good membrane permeability.
LogS (Aqueous Solubility)~ -3.5Indicates moderate to low solubility in water.
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantYesMay cross the blood-brain barrier.
TPSA~15.3 ŲLow TPSA is associated with good cell permeability.

Prediction of Metabolic Pathways and Transformations

In silico metabolism prediction tools, such as the StarDrop P450 model, can identify the most probable sites on a molecule that are susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.gov For compounds containing a piperazine ring and a dichlorophenyl group, several metabolic transformations are computationally plausible.

Common predicted metabolic reactions include:

Oxidation: This is a primary metabolic route for many compounds. For this compound, oxidation could occur on the piperazine ring or the benzylic carbon.

Hydroxylation: The addition of a hydroxyl (-OH) group can occur on the aromatic dichlorophenyl ring or at positions on the piperazine ring. nih.gov Studies on similar structures show phenyl monohydroxylation is a possible metabolic pathway. nih.gov

N-Dealkylation: The piperazine nitrogen atoms are potential sites for metabolism. If the secondary amine were to be substituted (e.g., with a methyl group), N-demethylation would be a predicted pathway. nih.gov For the parent compound, metabolism would focus on the tertiary amine.

Computational models predict that the most likely CYP450 isoform to be involved in the metabolism of such structures is CYP3A4. nih.gov The piperazine ring itself can undergo biotransformation, potentially leading to ring-opening products. nih.gov

Table 2: Potential Metabolic Transformations for this compound

Reaction TypePotential SiteDescription
Aromatic Hydroxylation3,5-Dichlorophenyl ringAddition of a hydroxyl group to the aromatic ring.
Benzylic OxidationMethylene bridge (-CH2-)Oxidation of the carbon connecting the phenyl and piperazine rings.
Piperazine Ring OxidationCarbon atoms of the piperazine ringHydroxylation or oxidation at carbons alpha to the nitrogen atoms.
N-OxidationPiperazine nitrogen atomsFormation of an N-oxide metabolite.

Computational Prediction of Mechanistic Toxicological Liabilities (e.g., Structural Alerts, Bioactivation Pathways)

Structural alerts are specific chemical substructures known to be associated with toxicity, often through the formation of reactive metabolites. wustl.edunih.gov In silico toxicology software can screen molecules for these alerts and predict potential bioactivation pathways.

For this compound, two key structural components are of interest for toxicological prediction:

The Piperazine Ring: The piperazine moiety can be considered a structural alert in certain chemical environments. nih.gov Its bioactivation can proceed via oxidation of the carbon atom alpha to a nitrogen, leading to the formation of a reactive electrophilic iminium ion. This reactive intermediate can subsequently bind covalently to cellular macromolecules like proteins and DNA, which is a potential mechanism for idiosyncratic drug toxicity. nih.gov

The Dichlorophenyl Group: Halogenated aromatic rings, such as the dichlorophenyl group, can also be bioactivated. A potential pathway involves oxidation to form a quinone-type derivative. nih.gov These quinone species are also highly reactive electrophiles capable of forming adducts with nucleophiles like glutathione (B108866) (GSH). nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties and reactivity at the atomic level. scilit.comresearchgate.netfigshare.com

Electronic Structure Analysis

Analysis of the electronic structure helps to characterize the stability and reactivity of this compound. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. The LUMO is the orbital that most readily accepts an electron.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. figshare.com A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack). researchgate.netfigshare.com For this compound, MEP analysis would likely show negative potential (red/yellow) around the nitrogen atoms of the piperazine ring and the chlorine atoms, indicating these are regions of high electron density. Positive potential (blue) would be expected around the hydrogen atoms.

Reactivity Prediction and Reaction Mechanism Elucidation

The electronic parameters calculated via quantum chemistry can be used to predict the molecule's reactivity and potential reaction mechanisms.

Site of Reactivity: The MEP map is instrumental in predicting reaction sites. The electron-rich nitrogen atoms of the piperazine ring are predicted to be the primary sites for protonation and electrophilic attack. The electron-deficient regions, likely on the aromatic ring influenced by the withdrawing effect of the chlorine atoms, would be susceptible to nucleophilic attack.

Reaction Mechanisms: By analyzing the orbitals and charge distributions, DFT can be used to model reaction pathways. For example, it could elucidate the mechanism of metabolic oxidation by identifying the most energetically favorable sites for attack by a CYP450 enzyme model, thus complementing the predictions from metabolism software.

Metabolism and Biotransformation Pathways in Vitro and Preclinical Models

Phase I Metabolic Transformations

Phase I metabolism typically involves the introduction or unmasking of functional groups, rendering the compound more polar and susceptible to subsequent Phase II conjugation reactions. For 1-[(3,5-Dichlorophenyl)methyl]piperazine, the primary Phase I transformations are anticipated to occur at the piperazine (B1678402) ring and the dichlorophenyl group.

Oxidative Pathways (e.g., Hydroxylation, N-Demethylation)

Oxidative reactions are a cornerstone of Phase I metabolism, largely catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Aromatic Hydroxylation: The 3,5-dichlorophenyl ring is a probable site for hydroxylation. This process involves the insertion of a hydroxyl (-OH) group onto the aromatic ring. The presence of two chlorine atoms influences the position of hydroxylation due to their electron-withdrawing nature.

N-Dealkylation: The piperazine ring is susceptible to N-dealkylation, a common metabolic pathway for N-substituted piperazines. This reaction would involve the cleavage of the bond between the nitrogen atom of the piperazine ring and the dichlorobenzyl group, leading to the formation of piperazine and a 3,5-dichlorobenzyl derivative. This process is often initiated by the hydroxylation of the carbon atom adjacent to the nitrogen.

Metabolic ReactionDescriptionPotential Metabolites
Aromatic HydroxylationAddition of a hydroxyl group to the dichlorophenyl ring.Hydroxy-1-[(3,5-dichlorophenyl)methyl]piperazine isomers
N-DealkylationCleavage of the N-C bond between the piperazine and dichlorobenzyl moieties.Piperazine, 3,5-Dichlorobenzaldehyde, 3,5-Dichlorobenzoic acid

Reductive Reactions

While oxidative pathways are generally more prominent for this class of compounds, reductive reactions can occur under specific physiological conditions, although they are considered minor pathways for N-benzylpiperazine analogs.

Formation and Characterization of Reactive Intermediates (e.g., Iminium Ions, Quinone Methides)

The metabolism of piperazine-containing compounds can lead to the formation of reactive intermediates.

Iminium Ions: Oxidation of the piperazine ring, specifically at the carbon alpha to the nitrogen atom, can lead to the formation of a reactive iminium ion. These electrophilic species can covalently bind to cellular macromolecules, a process that is sometimes associated with toxicity. The formation of iminium ions is a well-documented bioactivation pathway for cyclic amines.

Enzymatic Catalysis and Identification of Contributing Enzymes (e.g., Cytochrome P450, Flavin-Containing Monooxygenase)

The metabolic transformations of this compound are expected to be primarily mediated by the cytochrome P450 system. Studies on analogous compounds have implicated several CYP isoforms.

Cytochrome P450 (CYP) Isoforms: Research on similar N-benzylpiperazine derivatives has shown the involvement of CYP3A4 and CYP2D6 in their metabolism. It is highly probable that these isoforms also play a significant role in the oxidation and N-dealkylation of this compound. The metabolism of compounds containing a 3-(3,5-dichlorophenyl) moiety has also been linked to CYP3A isozymes. nih.gov

Enzyme FamilyContributing Isoform(s)Metabolic Reaction(s) Catalyzed
Cytochrome P450CYP3A4, CYP2D6 (inferred)Aromatic Hydroxylation, N-Dealkylation, Iminium Ion Formation

Phase II Metabolic Transformations (if applicable to research findings)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion.

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)

Glucuronidation: The hydroxylated metabolites formed during Phase I are prime candidates for glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of glucuronic acid to the hydroxyl group. Studies on compounds with a dichlorophenyl group have identified glucuronide conjugates as metabolites. nih.gov

Glutathione Conjugation: The dichlorophenyl ring may be susceptible to the formation of glutathione (GSH) conjugates. This can occur through the displacement of a chlorine atom or via conjugation with an epoxide intermediate formed from aromatic oxidation. Glutathione conjugation is an important detoxification pathway for electrophilic compounds.

Conjugation ReactionDescriptionPotential Substrate
GlucuronidationAddition of glucuronic acid.Hydroxy-1-[(3,5-dichlorophenyl)methyl]piperazine
Glutathione ConjugationAddition of glutathione.This compound or its oxidized metabolites

In Vitro Metabolic Profiling Studies

In vitro metabolic profiling is a fundamental approach to elucidate the biotransformation of a chemical entity. These studies typically utilize subcellular fractions of tissues rich in metabolic enzymes, such as the liver, to simulate the metabolic processes that would occur in a living organism.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov They are a standard and widely used in vitro tool for assessing the metabolic stability and identifying the metabolites of new chemical entities. nih.gov Studies on various piperazine-containing compounds have extensively used both human and animal (e.g., rat, mouse) liver microsomes to characterize their metabolic pathways. dundee.ac.uknih.gov

For a compound like this compound, incubation with liver microsomes in the presence of necessary cofactors like NADPH would be the primary method to investigate its Phase I metabolism. The major CYP enzymes likely involved in the metabolism of piperazine derivatives include CYP3A4, CYP2D6, and CYP1A2. researchgate.net The general experimental workflow involves incubating the compound with liver microsomes and analyzing the reaction mixture at different time points using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites. nih.gov

Table 1: Representative In Vitro Systems for Metabolic Profiling

In Vitro System Description Key Enzymes Application for this compound
Human Liver Microsomes (HLM) Subcellular fraction from human liver containing high concentrations of Phase I enzymes. Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) Primary tool for identifying human-relevant metabolites and assessing intrinsic clearance.
Rat Liver Microsomes (RLM) Subcellular fraction from rat liver. Similar to HLM, but with species-specific differences in CYP isoform expression and activity. Often used in early-stage preclinical studies to understand metabolism in a common animal model.
Hepatocytes Intact liver cells containing both Phase I and Phase II enzymes. CYPs, FMOs, Uridine diphosphate-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) Provides a more complete picture of metabolism, including conjugation reactions (Phase II).

| Recombinant CYPs | Individual human CYP enzymes expressed in a cellular system. | A specific CYP isoform (e.g., CYP3A4, CYP2D6) | Used for reaction phenotyping to identify the specific enzymes responsible for a particular metabolic pathway. |

Based on the metabolism of structurally related compounds, several metabolic pathways can be postulated for this compound. The primary sites of metabolism are expected to be the piperazine ring and the dichlorophenyl moiety.

Piperazine Ring Metabolism: The piperazine ring is a known site of extensive metabolism for many drugs. researchgate.net Common metabolic transformations include:

N-Dealkylation: Cleavage of the bond between the nitrogen of the piperazine ring and the dichlorobenzyl group, leading to the formation of piperazine and a 3,5-dichlorobenzyl derivative.

Hydroxylation: Addition of a hydroxyl group to one of the carbon atoms of the piperazine ring.

Oxidation: Formation of an N-oxide on one of the nitrogen atoms of the piperazine ring or further oxidation to open the ring. dundee.ac.uk Studies on N-benzylpiperazine (BZP) have shown hydroxylation of the aromatic ring and metabolic degradation of the piperazine moiety. nih.gov

Dichlorophenyl Ring Metabolism: The dichlorophenyl group can also be a site of metabolic modification.

Aromatic Hydroxylation: Introduction of a hydroxyl group onto the dichlorophenyl ring. The position of hydroxylation would be influenced by the directing effects of the chlorine atoms.

Structural Elucidation: The identification and structural characterization of these potential metabolites would be achieved using techniques such as LC-MS/MS. nih.gov By comparing the mass spectra and fragmentation patterns of the metabolites with the parent compound, the nature and location of the metabolic modifications can be determined.

Table 2: Plausible Metabolites of this compound

Putative Metabolite Metabolic Pathway Method of Identification
Piperazine N-Dealkylation LC-MS/MS
1-[(3,5-Dichlorophenyl)methyl]-piperazin-2-one Oxidation of the piperazine ring LC-MS/MS
1-[(3,5-Dichlorophenyl)methyl]-piperazine N-oxide N-Oxidation of the piperazine ring LC-MS/MS
1-[(3,5-Dichloro-4-hydroxyphenyl)methyl]piperazine Aromatic Hydroxylation LC-MS/MS

| N-(3,5-Dichlorobenzyl)ethylenediamine | Piperazine ring opening | LC-MS/MS |

Role of Structural Features in Metabolic Stability and Bioactivation

The chemical structure of a compound is a key determinant of its metabolic stability and its potential for bioactivation into reactive metabolites.

Bioactivation: Bioactivation is the process by which a chemically stable compound is converted into a reactive metabolite that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. Both the piperazine ring and the dichlorophenyl group in this compound have the potential for bioactivation.

Piperazine Ring Bioactivation: The piperazine ring can undergo oxidation to form reactive iminium ions. nih.gov These electrophilic species can be trapped by nucleophiles such as cyanide or glutathione (GSH) in in vitro experiments, providing evidence of their formation. nih.gov

Dichlorophenyl Group Bioactivation: The dichlorophenyl moiety can also be bioactivated, potentially through the formation of reactive quinone-imine or arene oxide intermediates. nih.govnih.gov A study on a compound containing a dichloro-fluorophenyl ring demonstrated its bioactivation through a novel mechanism. nih.gov

The investigation of bioactivation typically involves incubating the compound in liver microsomes in the presence of trapping agents like potassium cyanide or glutathione. The detection of stable adducts by LC-MS/MS confirms the formation of reactive intermediates. nih.gov

Table 3: Structural Features and Their Metabolic Implications

Structural Feature Potential Metabolic Consequence Relevance to this compound
Piperazine Ring Site of N-dealkylation, hydroxylation, and oxidation. Can be a metabolic liability leading to low stability. A likely primary site of metabolism, contributing to the clearance of the compound.
N-Benzyl Moiety Susceptible to N-dealkylation. Cleavage of this bond would be a probable metabolic pathway.

| Dichlorophenyl Group | Can undergo aromatic hydroxylation. Potential for bioactivation to reactive intermediates. | A secondary site of metabolism and a potential source of reactive metabolites. |

Analytical Methodologies for Research Characterization of 1 3,5 Dichlorophenyl Methyl Piperazine and Its Derivatives

Chromatographic Techniques (e.g., LC-MS/MS for Metabolite Identification and Purity Assessment)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the analysis of 1-[(3,5-Dichlorophenyl)methyl]piperazine and its derivatives in complex biological matrices and for assessing the purity of synthesized batches. nih.govresearchgate.net Its high sensitivity and selectivity allow for the detection and quantification of the parent compound and its metabolites even at very low concentrations. mdpi.com

In a typical LC-MS/MS setup, the separation of the analyte from other components is achieved using a high-performance liquid chromatography (HPLC) system, often with a reverse-phase column (e.g., C18). google.commdpi.com Gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly used to achieve optimal separation. nih.govgoogle.com

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is frequently used for piperazine (B1678402) derivatives, as the nitrogen atoms in the piperazine ring are readily protonated. nih.govmdpi.com The tandem mass spectrometry (MS/MS) capability is then used for definitive identification. In this process, the protonated molecule of the parent drug (the precursor ion) is selected and fragmented to produce characteristic product ions. This specific precursor-to-product ion transition is monitored in a mode called Multiple Reaction Monitoring (MRM), which provides excellent specificity and reduces background noise. nih.govmdpi.com

For metabolite identification, researchers look for predicted mass shifts from the parent compound corresponding to common metabolic reactions. For instance, hydroxylation of the dichlorophenyl ring would result in a mass increase of 16 amu, while N-dealkylation would lead to the loss of the (3,5-dichlorophenyl)methyl group. nih.gov By comparing the retention times and fragmentation patterns of potential metabolites with those of the parent drug, a metabolic map can be constructed. researchgate.netnih.gov This technique is also paramount for purity assessment, where it can detect and identify synthesis-related impurities or degradation products.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound and Potential Metabolites

CompoundPredicted Retention Time (min)Precursor Ion (m/z) [M+H]⁺Product Ions (m/z)
This compound8.5259.0159.0, 85.1
Hydroxy-1-[(3,5-Dichlorophenyl)methyl]piperazine7.8275.0175.0, 85.1
Piperazine2.187.143.1

Spectroscopic Characterization of Synthesized Analogues (e.g., NMR, IR, Mass Spectrometry, UV-Vis)

The definitive confirmation of the chemical structure of newly synthesized this compound and its analogues is accomplished through a combination of spectroscopic methods. Each technique provides unique information about the molecule's composition and connectivity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise molecular structure.

¹H NMR provides information about the number and environment of hydrogen atoms. For this compound, the spectrum would show characteristic signals for the protons on the dichlorophenyl ring, a singlet for the benzylic methylene (B1212753) (CH₂) protons, and multiplets for the protons on the piperazine ring. chemrxiv.orgmdpi.comscispace.com

¹³C NMR reveals the number and type of carbon atoms in the molecule, confirming the presence of the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring. dergipark.org.tr

Table 2: Predicted NMR Spectral Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
Aromatic~7.2-7.4MultipletProtons on dichlorophenyl ring
Benzylic~3.5Singlet-CH₂-
Piperazine~2.4-2.9Multiplets-CH₂- groups of piperazine ring
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic125-140Carbons of dichlorophenyl ring
Benzylic~62-CH₂-
Piperazine45-55-CH₂- groups of piperazine ring

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net The spectrum of this compound would display characteristic absorption bands corresponding to C-H stretching (both aromatic and aliphatic), C-N stretching of the piperazine ring, and C-Cl stretching from the dichlorophenyl group. dergipark.org.trniscpr.res.in

Table 3: Key IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050-3100
Aliphatic C-H Stretch2800-3000
Aromatic C=C Bending1450-1600
C-N Stretch1100-1300
C-Cl Stretch700-850

Mass Spectrometry (MS): In addition to its use with LC, mass spectrometry alone is used to determine the molecular weight and to study the fragmentation pattern of a compound. mdpi.com For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The most characteristic fragmentation would likely involve the cleavage of the bond between the benzylic carbon and the piperazine nitrogen, yielding a prominent fragment ion for the 3,5-dichlorobenzyl cation. mdpi.comunodc.org

Table 4: Expected Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺258/260/262Molecular ion (isotope pattern due to two Cl atoms)
[C₇H₅Cl₂]⁺159/1613,5-Dichlorobenzyl fragment
[C₄H₉N₂]⁺85Piperazinemethyl fragment

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the dichlorophenyl ring in this case. The spectrum would exhibit a maximum absorbance (λmax) in the UV region, which is characteristic of the substituted benzene (B151609) ring. This technique can also be used for quantitative analysis following the Beer-Lambert law. unodc.orgresearchgate.net

Table 5: Predicted UV-Vis Spectroscopy Data for this compound

Parameter Expected Value
λmax~265-275 nm
SolventMethanol or Ethanol

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies

While classical methods for the synthesis of 1-[(3,5-Dichlorophenyl)methyl]piperazine and its analogs are effective, future research should prioritize the development of more efficient, sustainable, and versatile synthetic strategies. Exploring greener synthetic routes that minimize waste and utilize less hazardous reagents is a critical avenue. mdpi.comresearchgate.net This includes the adoption of techniques like photoredox catalysis, which can enable novel C-H functionalization of the piperazine (B1678402) core, allowing for the introduction of diverse substituents under mild conditions. mdpi.combohrium.com

Furthermore, the application of flow chemistry presents an opportunity to improve reaction efficiency, scalability, and safety in the synthesis of N-substituted piperazines. mdpi.com Research into innovative catalytic systems, such as the use of earth-abundant metals or organocatalysts, could also lead to more cost-effective and environmentally benign synthetic processes. mdpi.com The development of one-pot or tandem reactions that combine multiple synthetic steps would further streamline the production of these compounds. A summary of potential novel synthetic approaches is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Photoredox Catalysis Mild reaction conditions, high functional group tolerance, novel C-H functionalization. mdpi.combohrium.comDevelopment of site-selective C-H alkylation of the piperazine ring. bohrium.com
Flow Chemistry Improved reaction control, enhanced safety, scalability, and potential for automation. mdpi.comOptimization of reaction parameters for continuous production of this compound derivatives.
Organocatalysis Use of non-toxic and readily available catalysts, reduced metal contamination. mdpi.comDesign of chiral organocatalysts for the asymmetric synthesis of substituted piperazines.
Green Chemistry Approaches Reduced environmental impact, use of renewable solvents and reagents. researchgate.netExploration of solvent-free reactions or the use of benign solvents like water or ethanol.

Table 1: Novel Synthetic Strategies for this compound Derivatives

Exploration of New Biological Targets and Pathways

The biological activity of this compound and its analogs has traditionally been focused on their interactions with aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors. nih.govnih.gov However, emerging research suggests that the arylpiperazine scaffold is a "privileged structure" with the potential to interact with a much broader range of biological targets. nih.govmdpi.com

A significant and underexplored area is the potential of these compounds in oncology. mdpi.comnih.gov Studies have indicated that arylpiperazine derivatives may exhibit anti-proliferative activity through interactions with various cancer-related targets. mdpi.comnih.gov Future investigations should focus on systematically screening this compound and novel derivatives against a panel of cancer cell lines and specific molecular targets implicated in cancer pathogenesis. mdpi.comnih.gov Potential targets of interest include sigma receptors, which are overexpressed in several tumor types, and enzymes involved in tumor progression like telomerase and various tyrosine kinases (e.g., VEGFR, EGFR, HER2). mdpi.com The potential of these compounds as androgen receptor (AR) antagonists for the treatment of prostate cancer also warrants further exploration. researchgate.netresearchgate.netnih.gov Additionally, their ability to inhibit anti-apoptotic proteins like Mcl-1 could open up new therapeutic avenues in cancer treatment. nih.gov A list of potential new biological targets is provided in Table 2.

Target ClassSpecific ExamplesPotential Therapeutic Area
Cancer-Related Proteins Sigma Receptors, Telomerase, Androgen Receptor (AR), Mcl-1, Tyrosine Kinases (VEGFR, EGFR, HER2). mdpi.comresearchgate.netresearchgate.netnih.govnih.govVarious Cancers (Prostate, Breast, etc.). mdpi.comnih.govmdpi.com
Inflammatory Pathway Proteins Cytokines, Chemokine Receptors.Inflammatory and Autoimmune Diseases.
Ion Channels Voltage-gated sodium channels, Calcium channels.Neurological Disorders, Pain.
Neglected Tropical Disease Targets Parasitic enzymes and receptors.Infectious Diseases.

Table 2: Unexplored Biological Targets for this compound Derivatives

Advanced Computational Modeling for Lead Optimization and Mechanistic Understanding

Computational modeling has become an indispensable tool in modern drug discovery, and its application to this compound and its analogs can significantly accelerate the identification of new lead compounds and provide deeper insights into their mechanisms of action. nih.govnih.gov While traditional techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking have been valuable, future research should leverage more advanced computational methods. nih.gov

The use of molecular dynamics (MD) simulations can provide a dynamic picture of ligand-receptor interactions, revealing conformational changes in both the ligand and the receptor upon binding. nih.govnih.govchemrxiv.org This can help in understanding the subtle differences in the binding modes of agonists versus antagonists and can guide the design of molecules with specific functional profiles. nih.gov Furthermore, the application of machine learning and artificial intelligence (AI) algorithms to predict GPCR-ligand interactions based on large datasets of known binders and non-binders is a rapidly evolving field with immense potential. nih.govnih.gov These predictive models can be used for large-scale virtual screening of compound libraries to identify novel hits with desired activity profiles. biorxiv.orgmalvernpanalytical.com Advanced computational approaches for studying this compound are detailed in Table 3.

Computational MethodApplicationPotential Outcome
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-receptor complex over time. nih.govnih.govchemrxiv.orgUnderstanding the stability of binding, identifying key conformational changes, and elucidating the mechanism of receptor activation or inhibition. nih.govchemrxiv.org
Free Energy Perturbation (FEP) Calculating the relative binding affinities of a series of analogs.Accurate prediction of compound potency to guide lead optimization.
Machine Learning/AI Models Developing predictive models for bioactivity and ADMET properties based on chemical structure. nih.govnih.govRapid virtual screening of large compound libraries and prioritization of candidates for synthesis and testing. biorxiv.orgmalvernpanalytical.com
Enhanced Sampling Techniques Exploring the full conformational landscape of the ligand and receptor.Revealing rare but functionally important binding events and receptor states.

Table 3: Advanced Computational Modeling Techniques

Investigation of Specific Molecular Interactions and Functional Consequences

A fundamental understanding of how this compound and its derivatives interact with their biological targets at the atomic level is crucial for rational drug design. Future research should focus on elucidating the specific molecular interactions that govern binding affinity, selectivity, and functional activity.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide detailed three-dimensional structures of these ligands in complex with their target receptors. nih.gov These structures can reveal the precise orientation of the ligand in the binding pocket and the key amino acid residues involved in the interaction.

Site-directed mutagenesis studies, where specific amino acids in the receptor are mutated, can then be used to validate the importance of these interactions for ligand binding and receptor function. chemrxiv.org By combining structural data with functional assays, researchers can build a comprehensive picture of the structure-activity relationships (SAR) and structure-function relationships (SFR). researchgate.netmdpi.com For example, understanding why a particular substitution on the phenyl ring leads to a switch from agonism to antagonism can provide invaluable information for the design of next-generation therapeutics with fine-tuned pharmacological profiles. The investigation of how these compounds may act as bitopic ligands, interacting with both the primary and secondary binding pockets of GPCRs, is another exciting area for future research that could lead to the development of highly selective and potent modulators. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for 1-[(3,5-Dichlorophenyl)methyl]piperazine, and how do reaction conditions influence yield?

Methodological Answer:

  • Route 1 : React 1-(3,5-dichlorophenyl)piperazine with a chlorinated alkylating agent (e.g., 3-chloropropylphthalimide) in toluene under reflux with anhydrous sodium carbonate as a base. Purify via normal-phase chromatography (e.g., 100% hexane → 20% methanol/ethyl acetate) to achieve ~29–33% yields .
  • Route 2 : Modify existing protocols for analogous compounds by substituting the arylpiperazine precursor (e.g., replacing 1-(2,3-dichlorophenyl)piperazine with 1-(3,5-dichlorophenyl)piperazine). Optimize solvent polarity (e.g., dichloromethane → ethyl acetate gradient) to mitigate impurities .
  • Key Variables : Base selection (sodium carbonate vs. triethylamine), reaction time (30+ hours for complete alkylation), and chromatographic solvent systems critically impact purity and yield .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • 1H NMR : Expect aromatic singlet peaks at δ 6.72–6.77 ppm (3,5-dichlorophenyl protons) and piperazine methylene protons at δ 3.11–3.14 ppm (multiplet) and δ 2.97–3.00 ppm (quartet) .
  • LC-MS : Confirm molecular ion [M+H]+ at m/z 231.04 (C10H12Cl2N2) with purity >99% via UPLC (retention time ~3.99 min) .
  • Purity Checks : Use TLC (Rf = 0.48 in solvent S3) and reverse-phase HPLC (e.g., 85% acetonitrile/0.1% NH4OH) to detect residual solvents or byproducts .

Q. What physicochemical properties are critical for pharmacological studies of this compound?

Methodological Answer:

  • Solubility : Low aqueous solubility (ESOL Log S = -4.5) necessitates DMSO or ethanol as solvents for in vitro assays .
  • Lipophilicity : LogP ~3.2 (predicted) suggests moderate BBB penetration but may require formulation optimization for in vivo studies .
  • Stability : Store at -20°C under inert gas to prevent degradation; monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Substituent Variation : Replace the 3,5-dichlorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents (e.g., cyclohexenyl) to modulate receptor binding .
  • Backbone Modifications : Introduce heterocycles (e.g., quinolinyl or pyridinyl) to the piperazine nitrogen to enhance interactions with hydrophobic pockets in target proteins .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to dopamine D3 receptors or antimicrobial targets .

Q. How can researchers resolve contradictions in yield and purity data across synthetic protocols?

Methodological Answer:

  • Case Study : In , yields for similar compounds ranged from 29% to 45% due to solvent polarity (hexane vs. dichloromethane) and purification methods (normal-phase vs. reverse-phase chromatography).
  • Troubleshooting Steps :
    • Analyze reaction intermediates via LC-MS to identify incomplete alkylation or hydrolysis byproducts.
    • Test alternative bases (e.g., potassium carbonate) to reduce side reactions with sensitive precursors .

Q. What computational tools are effective for predicting metabolic pathways and toxicity?

Methodological Answer:

  • ADME Prediction : Use SwissADME to assess CYP450 inhibition (e.g., CYP2D6 inhibition risk due to piperazine core) and P-glycoprotein substrate potential .
  • Toxicity Profiling : Leverage ProTox-II to predict hepatotoxicity (e.g., structural alerts from chlorophenyl groups) and cardiotropic effects .
  • Retrosynthesis Tools : AI-driven platforms (e.g., BenchChem’s retrosynthesis planner) propose one-step routes using validated reaction templates (e.g., SN2 alkylation) .

Q. How can discrepancies in biological activity data (e.g., antimicrobial vs. neuroactive effects) be systematically addressed?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed bacterial strains, standardized inoculum sizes) to isolate compound-specific effects .
  • Off-Target Screening : Perform broad-panel receptor binding assays (e.g., CEREP) to identify unintended interactions with serotonin or adrenergic receptors .
  • Data Normalization : Use internal controls (e.g., reference drugs like nevirapine for NNRTI activity comparisons) to calibrate activity thresholds .

Q. What strategies mitigate poor bioavailability in preclinical models?

Methodological Answer:

  • Formulation : Prepare nanocrystalline suspensions or lipid-based carriers to enhance solubility (e.g., 0.1 mg/mL in aqueous buffers) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve GI absorption, followed by enzymatic activation in target tissues .
  • PK/PD Modeling : Use GastroPlus to simulate absorption kinetics and optimize dosing regimens for in vivo efficacy studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.